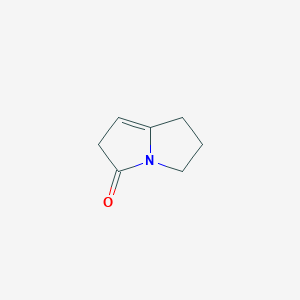
4-(1H-imidazol-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is a heterocyclic compound that features both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions, which are tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and yield high amounts of the desired product. For example, the use of erbium triflate as a catalyst in the reaction of α-azido chalcones, aryl aldehydes, and anilines has been shown to produce highly substituted imidazole derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP)
Reduction: Sodium borohydride
Substitution: Various nucleophiles, depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure that lacks the pyridine ring but shares the imidazole moiety.
Pyridine: Lacks the imidazole ring but is structurally similar in terms of the nitrogen-containing aromatic ring.
2-(1H-IMIDAZOL-2-YL)-PYRIDINE: Similar structure but with different substitution patterns.
Uniqueness
4-(1H-IMIDAZOL-2-YL)-PYRIDIN-3-YLAMINE is unique due to its dual-ring structure, which allows it to participate in a broader range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-10-2-1-6(7)8-11-3-4-12-8/h1-5H,9H2,(H,11,12) |
InChI Key |
AKQHORDBTLZBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



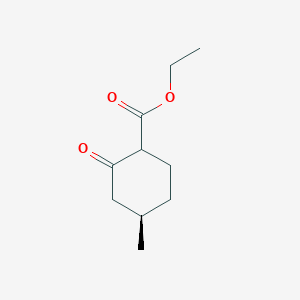
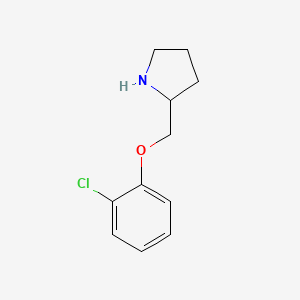
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
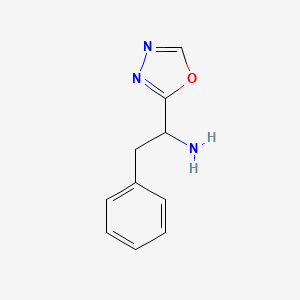
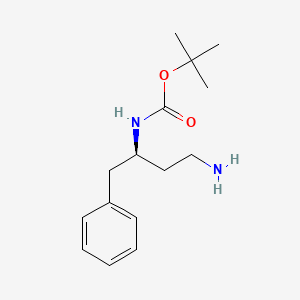

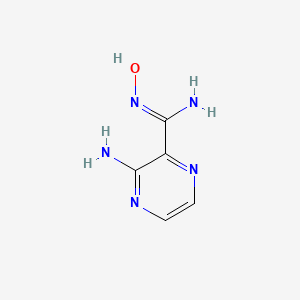
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)
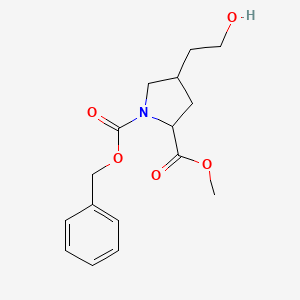
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)
